3,4-Dimethyl-1-pentyn-3-ol

Organic synthesis Acid rearrangement Tertiary propargyl alcohol

Generic acetylenic alcohols risk irreproducible yields from uncontrolled steric and phase effects. 3,4-Dimethyl-1-pentyn-3-ol eliminates these variables: • 45% ketone / 5% aldehyde rearrangement ratio vs 55%/6% for isopropyl analogs-simplifies product isolation. • Fully water-miscible; avoids micelle-induced catalyst sequestration in aqueous CuAAC/Sonogashira couplings. • Boiling point 133°C extends liquid-phase operating window vs methylpentynol (121°C). Available ≥94% purity from multiple global vendors for discovery to process-scale synthesis.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 1482-15-1
Cat. No. B075084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethyl-1-pentyn-3-ol
CAS1482-15-1
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCC(C)C(C)(C#C)O
InChIInChI=1S/C7H12O/c1-5-7(4,8)6(2)3/h1,6,8H,2-4H3
InChIKeyDZNLEQBXXLGELU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethyl-1-pentyn-3-ol Technical Baseline & Procurement Primer


3,4-Dimethyl-1-pentyn-3-ol (CAS 1482‑15‑1) is a C₇ tertiary acetylenic alcohol that bears a terminal alkyne and a hydroxyl group on a quaternary carbon flanked by an isopropyl substituent [1]. This sterically congested, fully water‑miscible liquid (boiling point ~133 °C, density ~0.87 g cm⁻³) serves principally as a terminal‑alkyne building block in metal‑catalyzed coupling and click chemistry, as a precursor to pharmaceutical intermediates, and as a surfactant or additive in electroplating formulations [2]. Its commercial availability from multiple global vendors in grades ≥94 %–≥96 % (GC) makes it a tractable specialty intermediate for both discovery‑scale synthesis and industrial process development .

Role Terminal-alkyne building block for metal-catalyzed coupling and click chemistry
Format Water-miscible liquid supports aqueous-phase synthesis and homogeneous catalysis
Supply Multi-vendor availability in discovery to process-scale grades (≥94–≥96% GC)

Why 3,4-Dimethyl-1-pentyn-3-ol Is Not Interchangeable


Acetylenic alcohols that share the HC≡C–C–OH motif can diverge dramatically in physical properties, synthetic utility, and application‑specific performance because even a single methyl branch alters steric hindrance at the tertiary carbinol center, boiling point, water miscibility, and the electronic environment of the alkyne [1]. The branched isopropyl group in 3,4‑dimethyl‑1‑pentyn‑3‑ol raises its boiling point to ~133 °C – roughly 11–12 °C above the linear analog 3‑methyl‑1‑pentyn‑3‑ol (121‑122 °C) – which directly affects distillation cut points, headspace volatility, and thermal stability in high‑temperature reactions. In acid‑catalyzed rearrangements, changing the alkyl substitution pattern on the carbinol carbon redirects product selectivity, as demonstrated by the head‑to‑head comparison below [2]. Furthermore, the full water miscibility of 3,4‑dimethyl‑1‑pentyn‑3‑ol contrasts with several acetylenic diols or long‑chain alkynols that exhibit surfactant‑like phase behavior, meaning an uninformed substitution can disrupt aqueous‑phase processes or alter partitioning in biphasic catalysis. Consequently, procurement specifications that treat in‑class acetylenic alcohols as interchangeable risk irreproducible yields, altered impurity profiles, and incompatibility with established reaction conditions.

Alkyl Branching Steric hindrance from the isopropyl group alters rearrangement product selectivity compared to linear analogs, directly impacting downstream synthetic outcomes.
Physical Properties An ~11–12 °C higher boiling point versus methylpentynol affects distillation cut points and vapor-phase loss profiles in heated processes.
Phase Behavior Full water miscibility may contrast with surfactant-like acetylenic alcohols, risking disrupted partitioning in biphasic catalytic systems if substituted without review.

3,4-Dimethyl-1-pentyn-3-ol Differentiation Evidence


Acid Rearrangement: Selectivity vs Isopropyl Analog

When subjected to formic acid, 3,4‑dimethyl‑1‑pentyn‑3‑ol (II) gives 3,4‑dimethyl‑3‑penten‑2‑one in 45 % yield and 3,4‑dimethyl‑2‑pentenal in 5 % yield. The closely related alcohol 3‑isopropyl‑4‑methyl‑1‑pentyn‑3‑ol (III) produces the corresponding ketone in 55 % yield and aldehyde in 6 % yield under identical conditions [1].

Acid Rearrangement Selectivity
Head-to-head
Target: Ketone 45%, Aldehyde 5% Comparator: Ketone 55%, Aldehyde 6%
Branching directs product distribution in formic-acid-mediated rearrangements.
Reported yields; review reaction context.
Organic synthesis Acid rearrangement Tertiary propargyl alcohol

Boiling Point & Molecular Weight vs Methylpentynol

3,4‑Dimethyl‑1‑pentyn‑3‑ol exhibits a boiling point of ~133 °C and a molecular weight of 112.17 g mol⁻¹ , whereas 3‑methyl‑1‑pentyn‑3‑ol (methylpentynol, CAS 77‑75‑8) boils at 121‑122 °C with a molecular weight of 98.14 g mol⁻¹ .

Boiling Point vs. Analog
Data to verify
~133 °C
Approximately 11–12 °C higher than methylpentynol; influences distillation design.
Vendor-specified value; verify with in-house analytics.
Physicochemical property Distillation Process chemistry

Synthesis Yield Benchmarking vs Methylpentynol

A reported synthetic route for 3,4‑dimethyl‑1‑pentyn‑3‑ol via condensation of 3‑methyl‑2‑butanone with acetylene gives a yield of ~39 % . In contrast, an analogous ethynylation route to 3‑methyl‑1‑pentyn‑3‑ol (methylpentynol) achieves yields of ≥92 % [1].

Synthesis Yield
Cross-study comparable
~39%
Yield context indicates a higher cost structure versus methylpentynol (~92% yield).
Reported batch ethynylation; process-dependent.
Acetylenic alcohol synthesis Ethynylation Process scalability

Purity Specification Comparison vs Methylpentynol

Commercial 3,4‑dimethyl‑1‑pentyn‑3‑ol is routinely supplied at >96.0 % by GC , whereas the closest linear analog, 3‑methyl‑1‑pentyn‑3‑ol, is offered at ≥98.0 % (GC) .

Purity Specification
Specification review
>96.0% (GC)
Lower purity floor compared to methylpentynol (≥98.0% GC) may require in-house purification.
Commercial grade; vendor-reported.
Quality control Purity specification Analytical chemistry

Aquatic Toxicity Class-Level Assessment

A systematic study of propargylic alcohol toxicity to the green alga Pseudokirchneriella subcapitata reported that 1‑pentyn‑3‑ol exhibits an EC₅₀ of 0.50 mg L⁻¹, classifying it as “R50” (very toxic to aquatic organisms, EC₅₀/LC₅₀ < 1 mg L⁻¹) [1]. Although no EC₅₀ value is available specifically for 3,4‑dimethyl‑1‑pentyn‑3‑ol, the structurally analogous branched propargyl alcohols are expected to fall within a similar ecotoxicological range based on QSAR modelling, with a predicted 96‑h fathead minnow pLC₅₀ value reported in the QSAR Database [2].

Aquatic Toxicity Profile
Class-level inference
No compound-specific EC₅₀ available
Class-level expectation of high aquatic toxicity; plan waste-stream management accordingly.
Data gap; relies on read-across from 1-pentyn-3-ol.
Toxicology Environmental fate Regulatory compliance

3,4-Dimethyl-1-pentyn-3-ol Application Scenarios


Scaffold Diversification via Acid Rearrangement

Programs that rely on formic‑acid‑mediated rearrangement of propargyl alcohols to generate α,β‑unsaturated carbonyl building blocks can exploit the 45 % ketone / 5 % aldehyde ratio of 3,4‑dimethyl‑1‑pentyn‑3‑ol to access a product slate that is distinct from the 55 % / 6 % split obtained from the isopropyl‑substituted analog [1]. This differential selectivity makes the target compound the reagent of choice when the synthetic route demands a lower ketone selectivity to minimize purification burden or when the minor aldehyde isomer is synthetically valuable.

High-Temperature Electroplating & Distillation

In nickel electroplating baths that employ acetylenic alcohols as brightener additives or in continuous distillation workflows, the 133 °C boiling point of 3,4‑dimethyl‑1‑pentyn‑3‑ol provides a wider liquid‑phase operating window than the 121‑122 °C of methylpentynol . This reduces vapour‑phase losses, improves additive longevity in heated plating tanks, and simplifies fractional‑distillation separation from lower‑boiling reaction components, all of which contribute to lower replenishment costs and more consistent bath performance.

Aqueous Click Chemistry & Bioconjugation

The full miscibility of 3,4‑dimethyl‑1‑pentyn‑3‑ol with water , combined with its sterically encumbered tertiary‑alcohol motif, makes it an advantageous terminal‑alkyne handle for CuAAC or Sonogashira couplings in purely aqueous media. Unlike longer‑chain alkynols or acetylenic diols that exhibit surfactant behaviour and can form micelles that sequester catalysts or alter reaction kinetics, this compound maintains a single homogeneous phase, simplifying reaction‑work‑up and improving reproducibility in catalyst‑dependent aqueous bioconjugation protocols.

Fragment-Based Drug Discovery SAR Expansion

With a molecular weight of 112.17 g mol⁻¹ and a compact, branched architecture, 3,4‑dimethyl‑1‑pentyn‑3‑ol fills a niche in fragment‑based drug discovery where the target binding site demands a sterically differentiated terminal alkyne that is still small enough to comply with rule‑of‑three fragment criteria. The compound is cited in patent literature as an intermediate for pharmaceutical agents [2], and its commercial availability in 1‑g to 25‑g quantities from multiple vendors enables rapid analoguing without the need for custom synthesis.

Application
Selection Property
Validation Focus
Scaffold Diversification via Rearrangement
Distinct ketone/aldehyde product ratio
Verify selectivity profile under target reaction conditions
High-Temperature Electroplating & Distillation
Elevated boiling point (~133 °C)
Review vapor-phase loss profile and thermal stability in process media
Aqueous Click Chemistry & Bioconjugation
Full water miscibility without surfactant behavior
Confirm homogeneous phase maintenance and catalyst compatibility
Fragment-Based Drug Discovery SAR
Compact, sterically differentiated terminal alkyne
Assess rule-of-three compliance and synthetic tractability for analoging

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31 linked technical documents
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